molecular formula C15H14ClF3N2O3 B2895440 2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1798700-87-4

2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2895440
CAS No.: 1798700-87-4
M. Wt: 362.73
InChI Key: IJGGVDZBKCVEGV-UHFFFAOYSA-N
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Description

2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The furan ring is then attached via a nucleophilic substitution reaction. Finally, the carboxamide group is introduced through an amidation reaction, often using reagents such as thionyl chloride and amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity, ensuring the production process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-chloro-N,N-di-n-propylnicotinamide
  • 4-chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[(furan-2-yl)methyl]-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are highly desirable.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O3/c1-23-6-4-21(9-11-3-2-5-24-11)14(22)12-7-10(15(17,18)19)8-20-13(12)16/h2-3,5,7-8H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGGVDZBKCVEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CO1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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